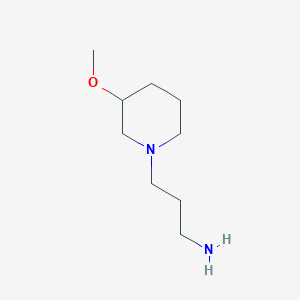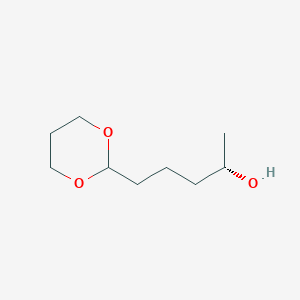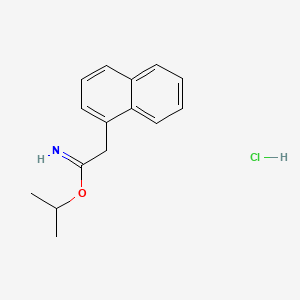
3-(3-Methoxypiperidin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxypiperidin-1-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a piperidine ring substituted with a methoxy group and a propanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypiperidin-1-yl)propan-1-amine typically involves the reaction of 3-methoxypiperidine with a suitable alkylating agent. One common method is the reductive amination of 3-methoxypiperidine with 3-chloropropanamine under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C). The reaction proceeds as follows:
Reductive Amination: 3-Methoxypiperidine is reacted with 3-chloropropanamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogen gas with Pd/C catalyst.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxypiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methoxypiperidin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of amine receptors and their role in various biological processes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as amine receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpiperidin-1-yl)propan-1-amine: Similar structure with a methyl group instead of a methoxy group.
2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one: Contains a ketone group instead of an amine group.
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol: Features a hydroxyl group on the propanamine chain.
Uniqueness
3-(3-Methoxypiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3-(3-methoxypiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-12-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 |
Clave InChI |
YVHKSCIGUZWYGD-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCN(C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)

![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)



